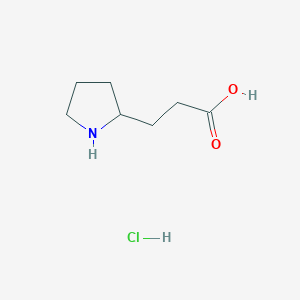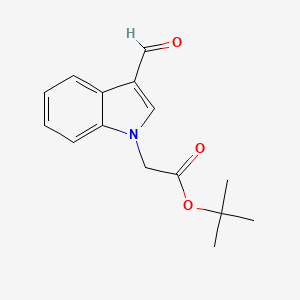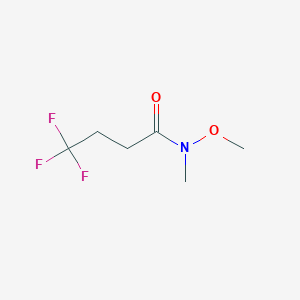
4-乙烯基苯甲酰胺
描述
科学研究应用
1. 聚合物合成
- 磺酰化内酰胺合成:王等人(2019 年)的一项研究表明,2-乙烯基苯甲酰胺衍生物可用于铜介导的氨基磺酰化反应,以生成磺酰化内酰胺,由于其稳定性和易操作性,在聚合物化学中具有广泛的应用 (王等人,2019 年)。
2. 共聚和材料性能
- 阴离子嵌段共聚:石宗等人(1993 年)对涉及 4-乙烯基苯甲酰胺衍生物的阴离子嵌段共聚的研究,创造了在材料科学和工程等各种应用中具有独特性能的材料 (石宗等人,1993 年)。
3. 聚合机理
- 碱催化聚合:根岸和田村(1967 年)对在不同条件下聚合对位乙烯基苯甲酰胺的研究,提供了与材料科学和合成化学相关的聚合机理见解 (根岸和田村,1967 年)。
4. 化学合成和催化
- C-H 活化和环加成:崔等人(2013 年)的一项研究表明了乙烯基碳正离子在 Rh(III) 催化的 C-H 活化和与苯甲酰胺的环加成中的用途,强调了 4-乙烯基苯甲酰胺衍生物在促进化学转化中的作用 (崔等人,2013 年)。
5. 聚合物中的界面增强
- 氢键官能团:Edgecombe 等人(1998 年)探讨了共聚物中具有 4-乙烯基苯甲酰胺官能团的氢键基团如何增强聚合物之间的界面强度,展示了其在创造更坚固、更耐用的聚合物材料中的重要性 (Edgecombe 等人,1998 年)。
6. 生物医学材料开发
- 人工糖缀合物聚合物:小林等人(1997 年)使用对位乙烯基苯甲酰胺开发了人工糖缀合物聚合物,由于其与凝集素相互作用的能力,在生物医学应用中显示出潜力 (小林等人,1997 年)。
7. 环境应用
- 聚合物金属络合物:Turmanova 和 Str(2007 年)研究了基于 4-乙烯基苯甲酰胺衍生物的共聚物在环境应用中的用途,例如重金属保留,突出了其在环境修复和污染控制中的潜力 (Turmanova 和 Str,2007 年)。
属性
IUPAC Name |
4-ethenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCIQZMEGLCRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301326 | |
| Record name | 4-Vinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3661-73-2 | |
| Record name | NSC142463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Vinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Vinylbenzamide a useful building block in polymer synthesis?
A: 4-Vinylbenzamide contains a vinyl group capable of undergoing polymerization reactions, allowing it to be incorporated into various polymer chains. The presence of the amide group introduces hydrogen-bonding capabilities, influencing the properties and self-assembly behavior of the resulting polymers [, ].
Q2: How does the incorporation of 4-Vinylbenzamide affect the properties of polystyrene?
A: Studies have shown that incorporating 4-Vinylbenzamide into polystyrene chains can significantly enhance its interfacial adhesion properties []. Specifically, the primary amide group of 4-Vinylbenzamide can form strong hydrogen bonds with complementary functional groups in other polymers, leading to improved interfacial strength in polymer blends.
Q3: Can you provide examples of how the amide group in 4-Vinylbenzamide-containing polymers can be further modified?
A: Research demonstrates that the oxazoline ring in oxazoline-functionalized 4-Vinylbenzamide polymers can be opened via cationic ring-opening polymerization using commercially available alkyloxazolines []. This offers a versatile route for grafting various functionalities onto the polymer backbone, expanding its potential applications.
Q4: What role does 4-Vinylbenzamide play in the synthesis of gradient helical copolymers?
A: 4-Vinylbenzamide acts as an achiral comonomer alongside chiral bulky vinylterphenyl monomers in the synthesis of gradient helical copolymers []. These copolymers exhibit a sequential appearance of helicity and thermotropic liquid crystallinity with increasing chain length, offering potential for mimicking the structure and behavior of biomacromolecules.
Q5: Are there examples of 4-Vinylbenzamide being used in the development of fluorescent materials?
A: Research has explored the use of 5-amide derivatives of 1,3-benzodioxole, including 4-Vinylbenzamide, in the design of fluorescent materials []. While these derivatives are initially non-fluorescent, they become fluorescent upon undergoing specific chemical transformations, such as thiol coupling, hydrogenation, or polymerization.
Q6: Can 4-Vinylbenzamide be polymerized using anionic polymerization techniques?
A: Yes, 4-Vinylbenzamide can be polymerized anionically []. It has been successfully copolymerized with other monomers like isoprene, styrene, 2-vinylpyridine, and tert-butyl methacrylate using anionic initiators like oligo(α-methylstyryl)dipotassium. This method enables the synthesis of well-defined block copolymers with tailored architectures and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















